molecular formula C25H19N3OS B3844672 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

Cat. No. B3844672
M. Wt: 409.5 g/mol
InChI Key: DPYLGARBOGVPNZ-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of thiazole-based compounds and is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of enzymes such as COX-2, which is involved in the inflammatory response. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has unique chemical and physical properties that make it useful in various fields. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore the optical and electrochemical properties of this compound and its potential use in the development of luminescent and electrochromic materials. In analytical chemistry, further studies are needed to optimize the use of this compound as a fluorescent probe for the detection of metal ions in biological and environmental samples.

Scientific Research Applications

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has shown potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent.
In materials science, this compound has been studied for its optical properties. It has been found to exhibit fluorescence and phosphorescence properties, making it useful in the development of luminescent materials. This compound has also been studied for its electrochemical properties, making it useful in the development of electrochromic devices.
In analytical chemistry, this compound has been studied for its use as a fluorescent probe for the detection of metal ions. It has been found to selectively bind to metal ions such as copper and zinc, making it useful in the detection of these ions in biological and environmental samples.

properties

IUPAC Name

(Z)-3-(4-methoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS/c1-29-23-13-11-22(12-14-23)27-16-21(15-26)25-28-24(17-30-25)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,16-17,27H,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLGARBOGVPNZ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
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2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
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2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
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2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
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2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
Reactant of Route 6
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

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